Pirotiodecane

Description

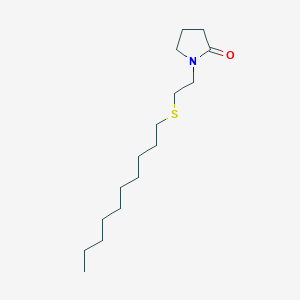

Structure

3D Structure

Properties

CAS No. |

113855-10-0 |

|---|---|

Molecular Formula |

C16H31NOS |

Molecular Weight |

285.5 g/mol |

IUPAC Name |

1-(2-decylsulfanylethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C16H31NOS/c1-2-3-4-5-6-7-8-9-14-19-15-13-17-12-10-11-16(17)18/h2-15H2,1H3 |

InChI Key |

VDPRSOCKHVPZRS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCSCCN1CCCC1=O |

Canonical SMILES |

CCCCCCCCCCSCCN1CCCC1=O |

Other CAS No. |

113855-10-0 |

Synonyms |

1-(2-(decylthio)ethyl)azacyclopentane-2-one HPE 101 HPE-101 pirotiodecane |

Origin of Product |

United States |

Future Directions and Emerging Research Avenues for Pirotiodecane

Integration of Pirotiodecane with Advanced Nanotechnology-Based Delivery Systems for Enhanced Permeation

The integration of Pirotiodecane with advanced nanotechnology-based delivery systems represents a significant frontier in enhancing drug permeation. Pirotiodecane (HPE-101) is a known permeation enhancer that has been shown to improve the passage of various substances across biological membranes, including skin and nasal mucosa nii.ac.jpcapes.gov.brinnovareacademics.inpatsnap.com. Nanotechnology offers unique advantages in drug delivery, such as improving drug solubility, enhancing stability, controlling release, and facilitating targeted delivery frontiersin.orglongdom.org.

Various nanocarrier systems, including nanoemulsions, lipid nanoparticles (e.g., solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs)), polymeric nanoparticles, and liposomes, are extensively explored for their ability to enhance permeation innovareacademics.inmdpi.commdpi.comthno.orgoncotarget.comresearchgate.netmdpi.comdovepress.comresearchgate.netauctoresonline.orguc.ptnih.govnih.govnih.gov. These systems can alter the physicochemical properties of the stratum corneum, modify lipid and protein structures in intercellular channels, and provide controlled release of active substances innovareacademics.inmdpi.comthno.org.

The synergistic effect of combining Pirotiodecane with nanocarriers is a key area of investigation. For instance, nanoemulsions, which are oil-in-water dispersions, can incorporate penetration enhancers within their formulations, thereby increasing drug solubility and altering stratum corneum lipids to enhance skin permeation oncotarget.comresearchgate.netdovepress.comauctoresonline.org. Lipid nanoparticles, such as SLNs and NLCs, enhance drug transport through the skin by improving drug solubilization, partitioning into the skin, and fluidizing skin lipids nih.gov.

One notable example involves the combined use of HPE-101 with cyclodextrin (B1172386) derivatives. Studies have demonstrated that the co-administration of HPE-101, when solubilized in 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CyD), significantly increased the serum immunoreactive insulin (B600854) levels and induced hypoglycemia in rats following nasal administration, suggesting facilitated transfer into the nasal mucosa nii.ac.jpinnovareacademics.in. This indicates that Pirotiodecane can work effectively in conjunction with nanocarriers (like cyclodextrins, which act as carriers for lipophilic drugs in aqueous solutions mdpi.com) to improve drug bioavailability.

The application of Pirotiodecane in advanced delivery systems also extends to devices like needle-free injectors (NFIs). Research has shown that HPE-101, when used with NFIs, can affect skin distribution and release profiles of model compounds like rhodamine 6G, and increase its retention time in the epidermis, suggesting NFIs can be useful tools for enhanced drug delivery into the skin with Pirotiodecane capes.gov.brpatsnap.com.

Future research will likely focus on optimizing the formulation parameters of these integrated systems, such as particle size, surface charge, and composition, to maximize permeation efficiency while maintaining stability and biocompatibility.

Development of Pirotiodecane-Based Co-delivery Strategies for Peptide and Protein Therapeutics

The development of Pirotiodecane-based co-delivery strategies for peptide and protein therapeutics is a critical area, given the inherent challenges associated with the oral and transmucosal delivery of these large, often unstable biomolecules. Peptides and proteins face significant hurdles, including enzymatic degradation in the gastrointestinal tract, instability, and poor permeability across biological membranes, leading to low bioavailability mdpi.comunavarra.esresearchgate.netresearchoutreach.orgpharmaexcipients.commdpi.com.

Pirotiodecane, as a potent permeation enhancer, can play a pivotal role in overcoming the permeability barrier for peptide and protein drugs. Early research has demonstrated its utility in enhancing the nasal absorption of peptide/protein drugs. For instance, the use of HPE-101 solubilized in 2-HP-β-CyD was shown to significantly increase the nasal absorption of insulin in rabbits, leading to a marked hypoglycemic effect nii.ac.jp. This suggests that Pirotiodecane can facilitate the transfer of these larger molecules across mucosal membranes.

Current strategies to improve peptide and protein delivery often involve:

Protection against degradation: Utilizing enzyme inhibitors, pH modulation, or encapsulation within protective carriers mdpi.comunavarra.esresearchoutreach.orgpharmaexcipients.com.

Enhanced permeation: Employing chemical permeation enhancers (PEs), prodrug strategies, and various nanocarriers longdom.orgauctoresonline.orgmdpi.comunavarra.esresearchoutreach.orgpharmaexcipients.com.

Targeted delivery: Designing systems that focus on specific absorption sites or interact with particular cell populations mdpi.commdpi.compharmaexcipients.com.

Pirotiodecane's lipophilic nature and its ability to increase membrane fluidity nih.gov make it a strong candidate for co-delivery formulations. Future research could explore:

Combination with mucoadhesive or mucus-penetrating nanocarriers: Integrating Pirotiodecane with systems like chitosan-based nanoparticles or liposomes modified for mucus penetration could enhance both adhesion to and passage through mucosal barriers, improving the absorption of co-delivered peptides researchgate.netmdpi.commdpi.com.

Formulation with enzyme inhibitors: Co-formulating Pirotiodecane with enzyme inhibitors within a single delivery system could provide a dual benefit: protecting the peptide/protein from degradation while simultaneously enhancing its absorption mdpi.comresearchoutreach.org.

Development of Pirotiodecane-modified peptides/proteins: Investigating chemical modifications of peptides or proteins with Pirotiodecane or its analogs to directly improve their membrane permeability and stability, similar to lipidation strategies used for enhancing membrane permeability mdpi.com.

The goal of these co-delivery strategies is to achieve therapeutically effective systemic or localized concentrations of peptides and proteins via non-invasive routes, reducing the reliance on injectable formulations and improving patient compliance.

In-depth Mechanistic Elucidation of Pirotiodecane's Transient and Reversible Effects on Cellular Physiology

Understanding the precise mechanistic actions of Pirotiodecane at the cellular and molecular level, particularly its transient and reversible effects on cellular physiology, is paramount for its safe and effective application as a permeation enhancer. Research into the mechanism of action of Pirotiodecane (HPE-101) has provided insights into its interaction with biological membranes.

A study investigating the effects of HPE-101 on human erythrocyte membranes, used as a biomembrane model, revealed that HPE-101 induces changes in membrane fluidity nih.gov. Specifically, it was observed that HPE-101 enhanced the rotational mobility and lateral diffusion of membrane components, leading to a decrease in the microviscosity of ghost membranes nih.gov. This implies that Pirotiodecane increases the lipid fluidity of these membranes, which in turn is believed to reduce the diffusion resistance in the stratum corneum of the skin, thereby enhancing permeation nih.gov.

The concept of "transient and reversible" effects is crucial for permeation enhancers. For a compound to be safely used to increase membrane permeability, its effects must be temporary and the membrane must be able to return to its normal physiological state after the compound is removed or metabolized. While the erythrocyte study demonstrated the immediate effects on membrane fluidity, the inherent reversibility of such changes is a key characteristic of effective and non-toxic permeation enhancers innovareacademics.in. Biological membranes possess intrinsic repair mechanisms; for instance, injuries in the nanometer range can spontaneously reseal, and larger disruptions trigger active membrane repair pathways involving calcium-dependent exocytosis nih.gov. This cellular capacity for repair underpins the safety profile required for compounds that transiently alter membrane integrity.

Future research aims to:

Quantify reversibility: Conduct time-course studies to precisely measure the duration of membrane fluidity changes and the rate of recovery to baseline physiological states after Pirotiodecane exposure.

Identify specific membrane targets: Delve deeper into specific lipid components or membrane proteins that Pirotiodecane interacts with to induce its effects.

Investigate signaling pathways: Explore whether the transient membrane alterations trigger any specific cellular signaling pathways or stress responses, and how these are managed by the cell.

Comparative studies: Compare the transient and reversible effects of Pirotiodecane with other established permeation enhancers to better categorize its safety and efficacy profile.

Such in-depth mechanistic elucidation will provide a comprehensive understanding of Pirotiodecane's interaction with cellular membranes, guiding the rational design of new formulations that maximize permeation while minimizing any potential long-term cellular impact.

Sustainable and Scalable Synthetic Methodologies for Pirotiodecane and its Analogs for Research Applications

Existing literature primarily focuses on Pirotiodecane's application as a permeation enhancer in various drug delivery contexts, such as transdermal patches and nasal formulations nii.ac.jpcapes.gov.brinnovareacademics.inpatsnap.comresearchgate.netresearchgate.netutoronto.cagoogleapis.com. However, the synthetic pathways to produce Pirotiodecane itself, especially those optimized for large-scale, environmentally friendly, or cost-effective manufacturing for widespread research use, remain largely undocumented in the current data.

Future research in this area should prioritize:

Green Chemistry Approaches: Exploring synthetic routes that minimize hazardous waste, reduce energy consumption, and utilize renewable feedstocks, aligning with principles of green chemistry. This could involve investigating catalytic methods, solvent-free reactions, or flow chemistry techniques.

Process Optimization for Scalability: Developing and optimizing synthetic protocols that can be easily scaled up from laboratory bench to pilot plant and eventually to industrial production, ensuring consistency in yield and purity. This includes addressing challenges related to reaction efficiency, purification steps, and raw material sourcing.

Synthesis of Analogs: Designing and synthesizing novel Pirotiodecane analogs with potentially improved permeation-enhancing properties, reduced cellular interaction side effects, or enhanced stability. This would involve structure-activity relationship (SAR) studies to identify key structural features responsible for its beneficial effects.

The absence of detailed information on scalable and sustainable synthetic methods for Pirotiodecane highlights a significant gap in the current research landscape. Addressing this gap is essential to unlock the full potential of Pirotiodecane as a widely utilized permeation enhancer in pharmaceutical and biotechnological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pirotiodecane, and how can reproducibility be ensured across different laboratory settings?

- Methodological Answer : Begin by reviewing existing literature on analogous decane derivatives to identify potential synthetic pathways (e.g., catalytic hydrogenation, Grignard reactions). Use the PICOT framework to structure the investigation: P (Pirotiodecane synthesis), I (catalyst type), C (alternative catalysts), O (yield/purity), and T (reaction time) . Experimental protocols must include detailed reagent purity, reaction conditions (temperature, pressure), and spectroscopic validation (NMR, IR) for reproducibility . Cross-validate results using independent labs to address variability in instrumentation .

Q. How can researchers characterize the structural stability of Pirotiodecane under varying environmental conditions?

- Methodological Answer : Design accelerated stability studies using controlled temperature/humidity chambers and analyze degradation products via GC-MS or HPLC. Apply factorial experimental design to isolate variables (e.g., oxygen exposure vs. thermal stress) . Document all parameters in the "Methods" section, adhering to journal guidelines for clarity and replicability . For conflicting data (e.g., unexpected decomposition pathways), use multivariate regression to identify dominant degradation factors .

Q. What spectroscopic techniques are most effective for distinguishing Pirotiodecane from structurally similar compounds?

- Methodological Answer : Compare NMR chemical shifts and IR absorption bands against computational models (DFT calculations) . Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. For ambiguous results, employ 2D NMR techniques (COSY, HSQC) to resolve stereochemical ambiguities . Validate findings with a reference standard synthesized in-house or procured from accredited sources .

Advanced Research Questions

Q. How can conflicting data on Pirotiodecane’s reactivity in polar solvents be resolved?

- Methodological Answer : Conduct a systematic review of existing studies to identify methodological discrepancies (e.g., solvent purity, reaction scale) . Replicate experiments under standardized conditions, using kinetic studies (UV-Vis monitoring) to track reaction progress. Apply the FLOAT framework to refine the research question: F (focus on solvent polarity), L (literature gaps), O (objectivity in data collection), A (analytical rigor), and T (theoretical grounding) . Use meta-analysis to quantify variability and propose consensus mechanisms .

Q. What computational models best predict Pirotiodecane’s interaction with biological membranes, and how can in vitro findings be validated?

- Methodological Answer : Employ molecular dynamics (MD) simulations to model lipid bilayer interactions, parameterizing force fields using experimental data (e.g., partition coefficients) . Validate predictions via fluorescence anisotropy assays or surface plasmon resonance (SPR). Address contradictions between computational and experimental results by refining simulation parameters (e.g., solvation effects) . Document all code and datasets in supplementary materials for peer validation .

Q. How can researchers design a robust structure-activity relationship (SAR) study for Pirotiodecane derivatives?

- Methodological Answer : Use the PICOT framework to define P (derivative library), I (functional group modifications), C (parent compound), O (biological activity), and T (assay duration) . Prioritize high-throughput screening (HTS) combined with QSAR modeling to identify key substituents. For inconsistent SAR trends, apply cluster analysis to subgroup derivatives by electronic or steric properties . Ensure methodological transparency by citing established protocols for HTS and statistical validation .

Cross-Cutting Methodological Considerations

- Data Contradictions : Use triangulation (multiple methods/theories) to resolve conflicts. For example, pair spectroscopic data with computational models to validate anomalous results .

- Ethical Reporting : Avoid selective data presentation; disclose all negative results and limitations in the "Discussion" section .

- Literature Synthesis : Systematically map existing studies using tools like PRISMA to identify under-researched domains (e.g., Pirotiodecane’s ecological impact) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.